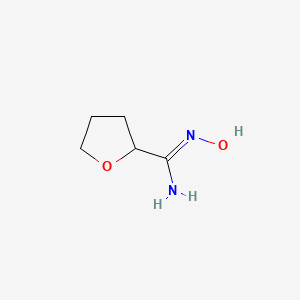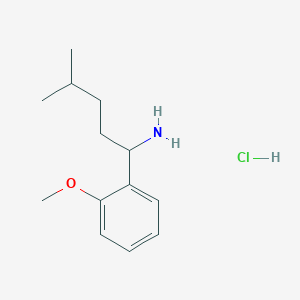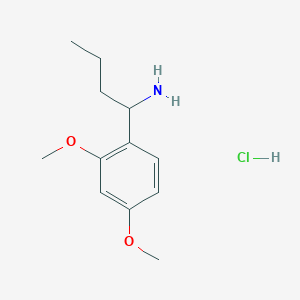
N'-hydroxyoxolane-2-carboximidamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Copper Recovery and Extraction from Chloride Solutions Studies have shown that N'-alkyloxypyridinecarboximidamides, which share structural similarities with N'-hydroxyoxolane-2-carboximidamide, are effective in extracting copper(II) from chloride solutions. Variables such as the structure of the extractant and the concentration of metal and chloride ions significantly influence the extraction process. These findings suggest potential applications in the recovery of copper from industrial waste and effluents, enhancing metal recycling efforts (Wojciechowska et al., 2017).
Quantitative Analysis in Synthesis Monitoring The development of LC–MS/MS methods for the determination of N-alkyloxy substituted amidines, closely related to this compound, has been instrumental in monitoring and controlling synthesis processes. This quantitative analysis is crucial for ensuring the purity and effectiveness of chemical compounds in various applications, including pharmaceuticals and material science (Wojciechowska et al., 2016).
Zinc(II) Extraction from Acidic Solutions Research has identified hydrophobic N'-alkyloxypyridinecarboximidamides as efficient extractants for zinc(II) from acidic chloride solutions, underscoring their importance in metallurgical processes. The ability to selectively extract zinc under varying conditions of acid and metal concentration demonstrates the potential of these compounds in the purification and recovery of zinc from mining and industrial processes (Wojciechowska et al., 2017).
Chromium(VI) Reduction in Aqueous Solutions N,N-dihexyl-N'-hydroxypyridine-2-carboximidamide has shown efficacy in reducing carcinogenic chromium(VI) in aqueous solutions, a critical step in water treatment and environmental protection. This novel complexing agent facilitates rapid Cr(VI) reduction, potentially offering a viable method for the detoxification of industrial wastewater containing chromium(VI) (Wójcik et al., 2020).
Synthesis and Application in Coordination Chemistry The synthesis of new vic-dioxime complexes with N'-hydroxy-2-(hydroxyimino)ethanimidamide derivatives illustrates the utility of such compounds in forming complexes with various metals. These complexes have potential applications in catalysis, material science, and as precursors for the synthesis of metal-organic frameworks (Canpolat & Kaya, 2005).
Safety and Hazards
Propriétés
IUPAC Name |
N'-hydroxyoxolane-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-5(7-8)4-2-1-3-9-4/h4,8H,1-3H2,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJKKJPAYVBEFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[1-(3-Chlorobenzyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1458075.png)







